molecular formula C19H17NO2 B2724165 {[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate CAS No. 338422-64-3

{[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate

Cat. No.: B2724165
CAS No.: 338422-64-3
M. Wt: 291.35
InChI Key: QLDFNOKHFYVIHI-MOSHPQCFSA-N
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Description

{[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate is a chemical compound with the molecular formula C15H15NO2. It is known for its unique structure, which includes a benzyloxy group attached to a naphthyl ring, and a methylene group linked to a methylammoniumolate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate typically involves the reaction of 2-(benzyloxy)-1-naphthaldehyde with methylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 25-30°C. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis. Its unique structure allows for the formation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the naphthyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its naphthyl ring provides enhanced π-π interactions and hydrophobicity compared to phenyl analogs, making it more effective in certain applications .

Properties

IUPAC Name

N-methyl-1-(2-phenylmethoxynaphthalen-1-yl)methanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-20(21)13-18-17-10-6-5-9-16(17)11-12-19(18)22-14-15-7-3-2-4-8-15/h2-13H,14H2,1H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDFNOKHFYVIHI-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=CC1=C(C=CC2=CC=CC=C21)OCC3=CC=CC=C3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/[N+](=C/C1=C(C=CC2=CC=CC=C21)OCC3=CC=CC=C3)/[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666374
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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